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8-C-Galactosylluteolin -

8-C-Galactosylluteolin

Catalog Number: EVT-14026507
CAS Number:
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 8-C-Galactosylluteolin can be achieved through several methods, often involving extraction from natural sources or through chemical synthesis in a laboratory setting.

  1. Natural Extraction: The compound can be isolated from plant materials using solvent extraction techniques. For example, plant material is boiled in distilled water, filtered, and then concentrated to yield the extract containing 8-C-Galactosylluteolin .
  2. Synthetic Methods: Chemical synthesis may involve the glycosylation of luteolin using galactose donors under specific catalytic conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze and confirm the structure of the synthesized compound .
Molecular Structure Analysis

The molecular structure of 8-C-Galactosylluteolin features a flavone backbone with a hydroxyl group and a sugar moiety. The key structural components include:

  • Flavone Backbone: The core structure is that of luteolin, which consists of two aromatic rings (A and B) and a heterocyclic ring (C).
  • Galactose Moiety: A galactose sugar unit is attached to the 8th position of the flavone backbone.

The structural formula can be represented as follows:

Molecular Structure C21H20O11\text{Molecular Structure }C_{21}H_{20}O_{11}

Data

  • Molecular Weight: 404.39 g/mol
  • Melting Point: Not extensively documented but typically lies within the range for similar flavonoids.
Chemical Reactions Analysis

8-C-Galactosylluteolin participates in various chemical reactions typical of flavonoids, including:

  1. Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release luteolin and galactose.
  2. Oxidation: Flavonoids are prone to oxidation, which can lead to the formation of reactive oxygen species.
  3. Complexation: It can form complexes with metal ions, which may enhance its antioxidant properties.

These reactions are essential for understanding its stability and reactivity in biological systems.

Mechanism of Action

The mechanism of action for 8-C-Galactosylluteolin primarily revolves around its antioxidant properties. It acts by:

  1. Scavenging Free Radicals: The hydroxyl groups on the flavonoid structure can donate hydrogen atoms to neutralize free radicals.
  2. Inhibition of Enzymes: It has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism, thereby potentially aiding in blood sugar regulation .
  3. Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating signaling pathways involved in inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: Exhibits changes in solubility and stability depending on pH levels.

Relevant Data

  • Spectroscopic Data: Characterized by UV-Vis spectroscopy showing absorption maxima typical for flavonoids around 270 nm and 350 nm.
Applications

8-C-Galactosylluteolin has significant potential applications in various scientific fields:

  1. Pharmaceutical Research: Due to its bioactive properties, it is studied for potential therapeutic effects against diabetes and inflammation.
  2. Nutraceuticals: Used as an ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress.
  3. Cosmetic Industry: Its antioxidant properties make it suitable for formulations aimed at skin protection against environmental stressors.
Biosynthetic Pathways and Enzymatic Regulation

Glycosylation Mechanisms in Flavonoid Biosynthesis

Flavonoid glycosylation represents a critical biochemical modification that enhances compound stability, solubility, and bioactivity. C-glycosylation, specifically at the C-8 position of flavonoid skeletons, involves distinctive enzymatic machinery compared to more common O-glycosylation. This process results in carbon-carbon bonds between the sugar moiety and the flavonoid aglycone, forming chemically stable compounds like 8-C-galactosylluteolin. The biosynthesis initiates with the flavone backbone luteolin, which undergoes regioselective galactosylation via uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of galactose from UDP-galactose to the electron-rich C-8 position of luteolin's A-ring, a position particularly susceptible to electrophilic attack due to its resonance-stabilized carbanion character during the enzymatic reaction [3].

The C-glycosidic linkage confers exceptional resistance to acid hydrolysis and enzymatic degradation compared to O-glycosides, contributing to the persistence of 8-C-galactosylluteolin in plant tissues and biological systems. Structural analyses using high-resolution mass spectrometry (HR-MS) reveal that 8-C-galactosylluteolin exhibits characteristic mass fragmentation patterns, including prominent [M-H]⁻ ions at m/z 447.0933 (calculated for C₂₁H₂₀O₁₁) and diagnostic fragment ions corresponding to sequential loss of galactose-derived units [3].

Role of UDP-Galactosyltransferases in C-Glycoside Formation

UDP-galactosyltransferases (UGTs) belonging to the GT1 family are the primary catalysts for 8-C-galactosylluteolin formation. These enzymes possess a conserved plant secondary product glycosyltransferase (PSPG) box that facilitates UDP-sugar binding and orientation. The catalytic mechanism involves deprotonation of the luteolin C-8 position by a histidine-aspartate catalytic dyad within the enzyme's active site, creating a nucleophile that attacks the anomeric carbon of UDP-galactose. This results in inversion of configuration at the anomeric center and formation of the β-linked C-galactoside [3].

Molecular modeling studies of flavonoid C-glycosyltransferases reveal a deep hydrophobic pocket accommodating the luteolin aglycone, with specific amino acid residues (e.g., Phe139, Ser258, Gln259) forming π-π stacking and hydrogen bonding interactions that position the A-ring for C-8 nucleophilic attack. The galactose moiety of UDP-galactose adopts a distorted ⁴C₁ conformation that facilitates galactosyl transfer by destabilizing the sugar nucleotide bond. Site-directed mutagenesis of key residues in this binding pocket significantly diminishes catalytic activity, confirming their essential role in 8-C-galactosylluteolin biosynthesis [3].

Substrate Specificity and Kinetic Analysis of Key Enzymes

Enzymes catalyzing 8-C-galactosylluteolin formation exhibit stringent substrate specificity toward both nucleotide sugar and flavonoid acceptor. Kinetic analyses reveal a strong preference for UDP-galactose (Kₘ = 42 ± 5 µM) over other UDP-sugars including UDP-glucose (Kₘ > 500 µM) and UDP-glucuronic acid (no activity). For flavonoid substrates, luteolin demonstrates the highest catalytic efficiency (k꜀ₐₜ/Kₘ = 1.8 × 10⁴ M⁻¹s⁻¹), followed by structurally similar flavones such as apigenin (k꜀ₐₜ/Kₘ = 3.2 × 10³ M⁻¹s⁻¹). Flavonols like quercetin show negligible activity, indicating steric exclusion of the C-3 hydroxyl group from the active site [3].

Table 1: Kinetic Parameters of Recombinant Flavonoid 8-C-Galactosyltransferase

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
UDP-Galactose42 ± 50.85 ± 0.032.02 × 10⁴
Luteolin18 ± 20.32 ± 0.021.78 × 10⁴
Apigenin64 ± 70.21 ± 0.013.28 × 10³
Chrysoeriol93 ± 90.18 ± 0.011.94 × 10³

The pH optimum of 8.0–8.5 and divalent cation independence distinguishes these C-glycosyltransferases from Mg²⁺-dependent O-glycosyltransferases. Product inhibition studies indicate competitive inhibition by UDP (Kᵢ = 28 µM), suggesting an ordered Bi-Bi mechanism where UDP-galactose binds first followed by luteolin, with UDP released last after galactosyl transfer. This kinetic mechanism prevents unproductive hydrolysis of the sugar donor [3].

Transcriptional Regulation of Precursor Pathways

The biosynthesis of 8-C-galactosylluteolin depends critically on the coordinated expression of genes encoding enzymes in both the upstream phenylpropanoid pathway and the specialized flavone glycosylation machinery. Transcriptomic analyses of plant species producing 8-C-galactosylluteolin reveal co-expression clusters containing phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), flavone synthase II (FNSII), and specific UGT genes [2] [3].

Modulation of Luteolin Biosynthetic Gene Clusters

Luteolin biosynthesis occurs through the concerted action of CHS, chalcone isomerase (CHI), flavanone 3β-hydroxylase (F3H), and FNSII. In species producing 8-C-galactosylluteolin, these genes often reside in genomic clusters that facilitate coordinate transcriptional regulation. Key transcription factors include:

  • MYB regulators: Subgroup 7 R2R3-MYB proteins (e.g., AtMYB12 orthologs) activate CHS, CHI, and FNSII promoters via binding to AC-rich cis-elements. Overexpression increases luteolin accumulation 5.7-fold.
  • bHLH cofactors: TT8-like bHLH proteins dimerize with MYBs to enhance transcriptional activation of flavonoid structural genes.
  • WRKY suppressors: WRKY transcription factors bind W-boxes in FNSII promoters, repressing expression under stress conditions and redirecting flux toward lignin biosynthesis.

Induction of the luteolin pathway by UV-B radiation involves UVR8-dependent suppression of COP1, leading to HY5 stabilization and enhanced binding to G-box motifs in CHS and FNSII promoters. This regulatory module increases luteolin precursor availability for 8-C-galactosylation [2] [3].

Cross-Talk Between Phenylpropanoid and Glycosylation Pathways

Metabolic channeling directs phenylpropanoid intermediates toward 8-C-galactosylluteolin biosynthesis. Key regulatory nodes include:

  • PAL activation: Phosphorylation by calcium-dependent protein kinases (CDPKs) increases PAL activity 3.2-fold, elevating cinnamate flux.
  • C4H inhibition: Competitive inhibition by cinnamic acid analogs reduces coumarate diversion into lignin.
  • UGT induction: Jasmonate-responsive transcription factors (ORCA3 homologs) bind JAS-motifs in UGT promoters, increasing transcript levels 12-fold within 2h of methyl jasmonate treatment.

Metabolite feedback mechanisms also regulate pathway flux. Accumulation of 8-C-galactosylluteolin represses CHS expression via a miRNA-mediated mechanism, while luteolin excess activates UGT transcription through flavonoid-sensing bHLH factors. This sophisticated regulatory network ensures balanced precursor supply without detrimental intermediate accumulation [3] [5].

Table 2: Transcriptional Regulators of 8-C-Galactosylluteolin Pathway Genes

Transcription FactorTarget GenesInducing SignalFold Induction
MYB12 orthologCHS, CHI, FNSIIUV-B radiation5.7 ± 0.8
bHLH (TT8-like)FNSII, UGTLow nitrogen3.2 ± 0.4
WRKY repressorFNSIIDrought stress0.3 ± 0.1
ORCA3 homologUGTMethyl jasmonate12.1 ± 1.5

Properties

Product Name

8-C-Galactosylluteolin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1

InChI Key

PLAPMLGJVGLZOV-UBLYIXNCSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

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